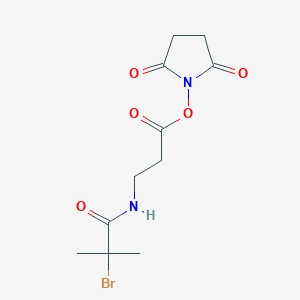

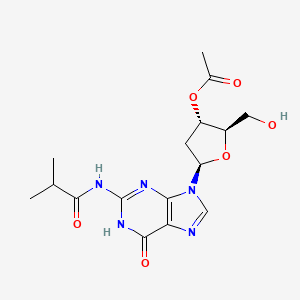

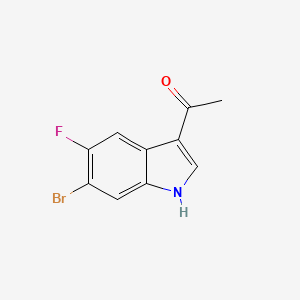

4-(4-羟基苯氧基)-3-甲基苯甲酸

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a process for the preparation of 4-phenoxy-phenols involves adding corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl . Another synthesis method involves using benzenediol and ethyl lactate as raw materials .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies. For example, the atom C17 in a similar compound shows more positive charge (0.817e) and O9 shows more negative charge (-0.698 e) in the natural charge .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a process for producing optically pure 2-(4-hydroxyphenoxy)propionic acid compounds has been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, “(4-Hydroxyphenoxy)acetic acid” has a melting point of 154-157 °C (lit.) .

科学研究应用

- Summary of the Application : R-HPPA is a valuable intermediate, particularly for the preparation of phenoxypropionic acid herbicides, which are high performing herbicides with properties of high efficacy, low toxicity, wide herbicidal spectrum, long application period, and high safety to crops .

- Methods of Application or Experimental Procedures : R-HPPA can be biosynthesized through selective introduction of a hydroxyl group (–OH) into the substrate R-2-phenoxypropionic acid (R-PPA) at C-4 position, facilitated by microorganisms with hydroxylases . An efficient high-throughput screening method for improved R-HPPA biosynthesis through microbial hydroxylation was developed .

- Results or Outcomes : After optimization of the assay conditions, the high-throughput screening method was successfully used in identification of Beauveria bassiana mutants with enhanced R-HPPA biosynthesis capacity . A positive mutant C-7 with high tolerance to 20 g/L R-PPA was rapidly selected from 1920 mutants. The biomass and R-HPPA titer were 12.5- and 38.19-fold higher compared with the original strain at 20 g/L R-PPA .

安全和危害

未来方向

Phenol derivatives, such as “4-(4-Hydroxyphenoxy)-3-methylbenzoic acid”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants . Future research may focus on developing innovative synthetic methods for these compounds and exploring their potential biological activities .

属性

IUPAC Name |

4-(4-hydroxyphenoxy)-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-9-8-10(14(16)17)2-7-13(9)18-12-5-3-11(15)4-6-12/h2-8,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBZXJSXXACRPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Hydroxyphenoxy)-3-methylbenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-amino-2-[(4-methoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1449627.png)

![4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B1449628.png)

![D-[4,5,6-13C3]glucose](/img/structure/B1449633.png)

![2,4-Dichloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1449641.png)

![2-(2-Fluorophenyl)-3H-imidazo[4,5-c]pyridine methanesulfonate](/img/structure/B1449642.png)